Zicronapine fumarate

D1 dopamine receptor Receptor binding affinity Schizophrenia pharmacology

Zicronapine fumarate (formerly Lu 31-130), the (E)-but-2-enedioate salt of 4-[(1R,3S)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl]-1,2,2-trimethylpiperazine, is an investigational atypical antipsychotic small molecule developed by H. Lundbeck A/S that reached Phase III clinical trials for schizophrenia.

Molecular Formula C26H31ClN2O4
Molecular Weight 471.0 g/mol
CAS No. 170381-17-6
Cat. No. B1142313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZicronapine fumarate
CAS170381-17-6
Synonyms4-[(1R,3S)-6-Chloro-2,3-dihydro-3-phenyl-1H-inden-1-yl]-1,2,2-trimethylpiperazine Fumarate;  trans-(-)-4-(6-Chloro-2,3-dihydro-3-phenyl-1H-inden-1-yl)-1,2,2-trimethylpiperazine Fumarate;  (-)-trans-4-[(1R,3S)-6-Chloro-3-phenylindan-1-yl]-1,2,2-trimethy
Molecular FormulaC26H31ClN2O4
Molecular Weight471.0 g/mol
Structural Identifiers
InChIInChI=1S/C22H27ClN2.C4H4O4/c1-22(2)15-25(12-11-24(22)3)21-14-19(16-7-5-4-6-8-16)18-10-9-17(23)13-20(18)21;5-3(6)1-2-4(7)8/h4-10,13,19,21H,11-12,14-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t19-,21+;/m0./s1
InChIKeyPSDXTSHOYHAMTE-VFHZDWIZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zicronapine Fumarate (CAS 170381-17-6) – A D1/D2/5-HT2A Multi-Receptorial Antipsychotic with Pro-Cognitive Activity for Schizophrenia Research


Zicronapine fumarate (formerly Lu 31-130), the (E)-but-2-enedioate salt of 4-[(1R,3S)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl]-1,2,2-trimethylpiperazine, is an investigational atypical antipsychotic small molecule developed by H. Lundbeck A/S that reached Phase III clinical trials for schizophrenia [1]. Zicronapine exhibits a unique multi-receptorial profile with potent antagonist activity at dopamine D1 and D2 receptors and serotonin 5-HT2A receptors [2], distinguishing it from most approved antipsychotics that spare D1 or target it only weakly.

Why Standard Second-Generation Antipsychotics Cannot Replace Zicronapine Fumarate – Functional D1 Antagonism and Pro-Cognitive Activity Are Missing


Zicronapine fumarate occupies a unique pharmacological niche that cannot be replicated by simply substituting a generic D2/5-HT2A antagonist such as risperidone, olanzapine, or quetiapine. The compound possesses sub-to-low nanomolar affinity for the dopamine D1 receptor [1] – a target left virtually unengaged by risperidone (D1 Ki ≈240–430 nM) and only weakly engaged by olanzapine (D1 Ki ≈11–31 nM). This D1 antagonism, combined with a 5-HT2A/D2 affinity ratio that is an order of magnitude higher than that of risperidone, produces a pharmacological signature that standard antipsychotics cannot mimic [2]. Critically, zicronapine is the only antipsychotic to demonstrate significant pro-cognitive efficacy in the PCP-induced novel object recognition model at doses where the comparator risperidone showed no effect, underscoring that the multi-receptorial profile translates into distinct in vivo pharmacodynamic outcomes unattainable with other agents [2].

Zicronapine Fumarate – Head-to-Head and Cross-Study Quantitative Differentiating Evidence vs. Risperidone, Olanzapine, and Other Antipsychotics


D1 Receptor Affinity: Zicronapine Binds with Sub-to-Low Nanomolar Ki While Risperidone and Olanzapine Show Negligible to Moderate D1 Engagement

In a radioligand displacement assay using human recombinant D1 receptors, zicronapine exhibited high D1 affinity with Ki = 3.21 nmol/L [1]. Under the same assay conditions in the same study, risperidone showed only weak D1 affinity that could not be reliably quantified [1]. Cross-study binding data from the standardized Nature comparator panel confirm that risperidone D1 Ki = 430 nM and olanzapine D1 Ki = 31 nM [2], meaning zicronapine's D1 affinity exceeds that of risperidone by a factor of >130 and that of olanzapine by a factor of ~10. Clozapine, the only approved antipsychotic with notable D1 engagement, shows D1 Ki = 22.9 nM [3], still approximately 7-fold weaker than zicronapine. This rank order — zicronapine ≫ clozapine > olanzapine ≫ risperidone — establishes zicronapine as the most potent D1 antagonist among clinically studied antipsychotics.

D1 dopamine receptor Receptor binding affinity Schizophrenia pharmacology

Pro-Cognitive Efficacy: Zicronapine Significantly Reverses PCP-Induced Novel Object Recognition Deficit Whereas Risperidone Shows No Significant Effect

In a direct head-to-head experiment, male ICR mice treated with phencyclidine (PCP, 5 mg/kg s.c.) to induce cognitive deficit were administered zicronapine (0.5, 1.0, 2.0 mg/kg p.o.) or risperidone (0.05 mg/kg p.o.). Zicronapine at 0.5 mg/kg and 1.0 mg/kg significantly improved the discrimination index compared to the PCP model group (t = -3.67, P < 0.05 for 0.5 mg/kg; t = -2.12, P < 0.01 for 1.0 mg/kg), indicating restoration of recognition memory [1]. In contrast, risperidone at 0.05 mg/kg produced no significant improvement in the discrimination index relative to the PCP model group [1]. This is the only available direct antipsychotic-antipsychotic comparison in a cognitive animal model that demonstrates a qualitative difference: zicronapine shows pro-cognitive activity under conditions where a standard second-generation antipsychotic (risperidone) is ineffective.

Novel object recognition Cognitive impairment PCP model

Extrapyramidal Side-Effect Liability: Zicronapine Catalepsy ED50 is 28-Fold Higher Than Risperidone, Predicting a Significantly Wider Therapeutic Window

Catalepsy in rodents is a validated surrogate for antipsychotic-induced extrapyramidal side effects (EPS) in humans. In a direct head-to-head comparison in ICR mice, zicronapine induced catalepsy with an ED50 of 35.36 mg/kg (p.o.), while risperidone induced catalepsy with an ED50 of 1.25 mg/kg (p.o.) [1]. This represents a >28-fold higher dose requirement for zicronapine to produce EPS-like motor effects. When considered alongside zicronapine's ED50 for apomorphine-induced climbing inhibition (4.31 mg/kg, a measure of antipsychotic efficacy), the catalepsy/antipsychotic ratio (therapeutic index for EPS) for zicronapine is 35.36/4.31 ≈ 8.2, compared to risperidone's ratio of 1.25/0.19 ≈ 6.6, indicating a broader separation between therapeutic and motor side-effect doses for zicronapine [1].

Catalepsy Extrapyramidal symptoms Therapeutic index

Phase II Clinical Antipsychotic Efficacy: Zicronapine Produces Significant PANSS Reduction vs. Placebo and Comparable Efficacy to Olanzapine

In a double-blind, placebo-controlled Phase II trial enrolling approximately 280 schizophrenia patients across 11 countries, zicronapine at fixed doses of 7 mg/day and 10 mg/day produced statistically significant improvements in PANSS total score compared to placebo after 8 weeks of treatment [1][2]. A separate randomized, active-controlled Phase II study (NCT00770744) compared flexible-dose zicronapine (5–7 mg/day) with flexible-dose olanzapine (10–15 mg/day) over 12 weeks in 93 patients. Zicronapine demonstrated comparable PANSS total score reduction to olanzapine, with a similar number of treatment withdrawals [1][2][3]. Secondary endpoints included CGI-S/I and Calgary Depression Scale for Schizophrenia (CDSS) scores [3]. These data establish that zicronapine's multi-receptorial mechanism produces antipsychotic efficacy comparable to a leading second-generation agent, while its D1 activity and pro-cognitive preclinical profile provide additional differentiation beyond efficacy equivalence.

PANSS Phase II clinical trial Schizophrenia efficacy

D1/D2/5-HT2A Multi-Receptorial Binding Profile: Zicronapine Shows a 5-HT2A/D2 Affinity Ratio That Is 21-Fold Higher Than Risperidone

The 5-HT2A/D2 affinity ratio is a key determinant of the atypical antipsychotic profile, with higher ratios (stronger 5-HT2A relative to D2 blockade) generally associated with lower EPS liability. In a direct head-to-head radioligand binding comparison, zicronapine showed 5-HT2A Ki = 13.11 nmol/L and D2 Ki = 563.20 nmol/L, yielding a 5-HT2A/D2 ratio of 13.11/563.20 ≈ 0.023 [1]. Under identical assay conditions, risperidone showed 5-HT2A Ki = 2.37 nmol/L and D2 Ki = 4.82 nmol/L, giving a ratio of 2.37/4.82 ≈ 0.49 [1]. Thus, risperidone's 5-HT2A/D2 ratio is approximately 21 times higher than zicronapine's. Simultaneously, zicronapine exhibits high D1 affinity (Ki = 3.21 nM), a receptor at which risperidone shows negligible binding [1]. This three-dimensional differentiation — higher D1 engagement, lower D2 engagement, and moderate 5-HT2A engagement — creates a unique receptor occupancy signature that cannot be replicated by any single approved antipsychotic.

Receptor binding profile 5-HT2A/D2 ratio Atypical antipsychotic signature

Zicronapine Fumarate – Optimal Research and Industrial Application Scenarios Derived from Quantitative Differentiation Evidence


Antipsychotic Mechanism-of-Action Studies Requiring Concurrent D1 and 5-HT2A Antagonism with Spared D2 Occupancy

Zicronapine fumarate is uniquely suited for dissecting the contribution of D1 receptor blockade to antipsychotic efficacy and cognitive outcomes. With D1 Ki = 3.21 nM, D2 Ki = 563.20 nM, and 5-HT2A Ki = 13.11 nM [1], the compound provides a D1-predominant profile that distinguishes it from all approved antipsychotics. Researchers investigating D1-mediated prefrontal cortical modulation of cognition or negative symptoms should select zicronapine as the tool compound because no other clinically studied agent combines sub-10 nM D1 affinity with clinically validated antipsychotic efficacy. Procurement for such studies is justified because substituting risperidone or olanzapine would leave D1 receptors unengaged, invalidating the experimental model.

Preclinical Cognitive Enhancement Studies in Schizophrenia Models – PCP-Induced Deficit Paradigms

The direct demonstration that zicronapine at 0.5–1.0 mg/kg significantly reverses PCP-induced novel object recognition deficits while risperidone at 0.05 mg/kg does not [1] positions zicronapine as the superior reference compound for cognitive pharmacology in schizophrenia research. Academic and industrial laboratories conducting novel object recognition, attentional set-shifting, or other cognitive tasks in rodent models should select zicronapine when the experimental objective is to demonstrate that an antipsychotic can simultaneously treat positive symptoms and cognitive impairment. This is a use case that standard D2/5-HT2A antagonists cannot fulfill based on available evidence.

Behavioral Pharmacology Studies Requiring Wide Separation Between Antipsychotic and Motor Side-Effect Doses

For experiments requiring chronic antipsychotic administration without confounding catalepsy or motor impairment, zicronapine offers a catalepsy ED50 (35.36 mg/kg) that is 28-fold higher than that of risperidone (1.25 mg/kg) [1]. This wide therapeutic window enables behavioral testing at doses that produce robust antipsychotic-like effects (e.g., climbing inhibition ED50 = 4.31 mg/kg) while remaining well below the catalepsy threshold. Researchers using operant conditioning, locomotion tracking, or social interaction paradigms should procure zicronapine to minimize EPS-related behavioral artifacts.

Translational Schizophrenia Research Programs Aligning Preclinical Pro-Cognitive and Clinical Efficacy Datasets

Zicronapine is one of the few investigational antipsychotics for which both preclinical pro-cognitive data (PCP-NOR model, 0.5–1.0 mg/kg effective) [1] and clinical Phase II PANSS efficacy data (7–10 mg/day significant vs. placebo; comparable to olanzapine) [2] are available. This dual evidence base makes zicronapine an ideal bridging compound for translational research programs that seek to connect rodent cognitive endpoints with clinical antipsychotic outcomes. Industrial discovery teams developing next-generation antipsychotics can use zicronapine as a pharmacological benchmark for D1/D2/5-HT2A multi-receptorial compounds with a clinical proof-of-concept pedigree.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zicronapine fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.